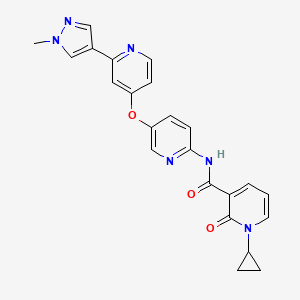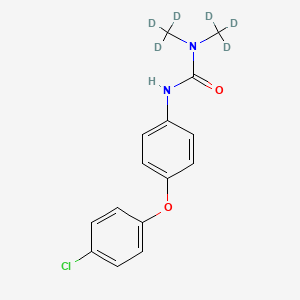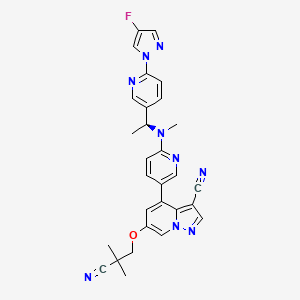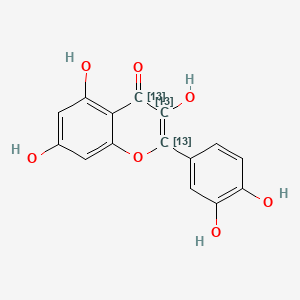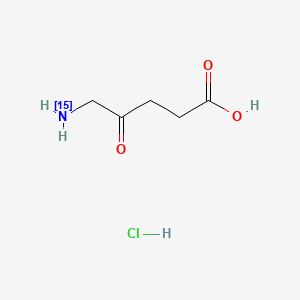![molecular formula C18H31NO2 B12413905 [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 3-piperidin-1-ylpropanoate is a complex organic compound with a unique structure It features a bicyclic heptane ring system with three methyl groups and a piperidinyl propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate typically involves multiple steps. One common approach is to start with the bicyclic heptane derivative, which undergoes functional group transformations to introduce the piperidinyl propanoate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-hydroxyphenyl)acrylate
- (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadien
Uniqueness
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 3-piperidin-1-ylpropanoate is unique due to its combination of a bicyclic heptane ring system with a piperidinyl propanoate moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
分子式 |
C18H31NO2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1 |
InChI 键 |
BMTQTMGZNRLSQL-HDMKZQKVSA-N |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3 |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


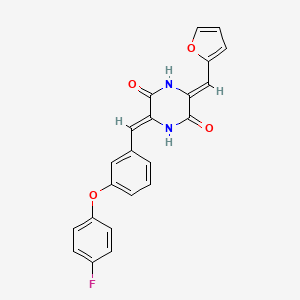

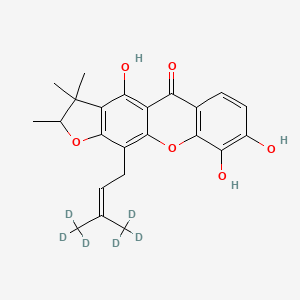
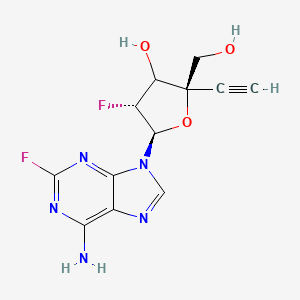
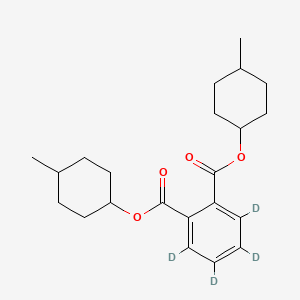
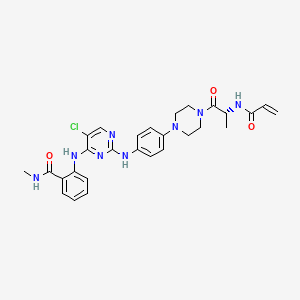
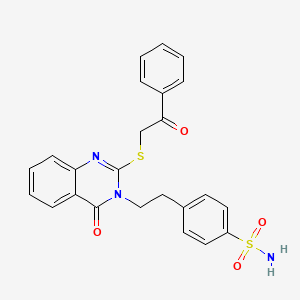
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
